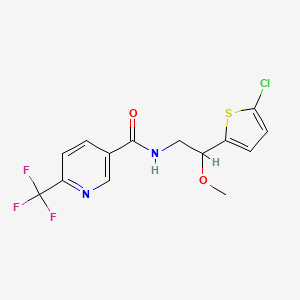

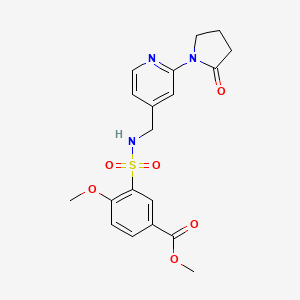

![molecular formula C21H18FN5O2S B2538311 N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893935-77-8](/img/structure/B2538311.png)

N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a synthetic molecule that appears to be designed for biological activity, potentially as an anticancer agent. This is inferred from the structure which is similar to compounds studied in the provided papers, where different aryloxy groups are attached to a pyrimidine ring, a common feature in many pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with a key intermediate product, such as methyl 3-methoxy-5-methylbenzoate, and then attaching various groups to the pyrimidine ring to achieve the desired biological activity . Although the exact synthesis of this compound is not detailed, it likely follows a similar synthetic route with the final step involving the introduction of the ethoxyphenyl and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrazolo[3,4-d]pyrimidin-4-yl moiety, which is known to interact with various biological targets. The presence of a fluorophenyl group suggests increased binding affinity to certain receptors or enzymes due to the electronegativity of the fluorine atom. The ethoxyphenyl group could potentially increase solubility or alter the molecule's ability to cross cell membranes .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not provided, related compounds with similar structures have been shown to exhibit anticancer activity. These reactions likely involve interactions with cellular targets that affect cancer cell growth and proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of an aryloxy group, as seen in related compounds, can affect the molecule's polarity, solubility, and overall stability. The fluorine atom could enhance the compound's metabolic stability, making it a more potent and selective agent. The acetamide group is a common feature in drug molecules, often contributing to the compound's bioactivity .

Relevant Case Studies

One of the related compounds synthesized in the study showed significant cancer cell growth inhibition against a panel of eight cancer cell lines, indicating the potential for anticancer activity. This suggests that this compound could also exhibit similar biological effects, warranting further investigation .

Applications De Recherche Scientifique

Imaging Applications

Research indicates that related compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, such as DPA-714, are developed for imaging applications using positron emission tomography (PET). These compounds, designed with a fluorine atom, allow labeling with fluorine-18 for in vivo imaging of the translocator protein (18 kDa), highlighting their potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Anticancer Activity

Several derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, a similar chemical structure, have been synthesized and tested for anticancer activity. One compound showed appreciable growth inhibition against eight cancer cell lines, demonstrating the potential for these derivatives in cancer treatment research (Al-Sanea et al., 2020).

Anti-inflammatory Activity

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has been explored, with some derivatives showing significant anti-inflammatory activity. This highlights the chemical's relevance in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

Neuroinflammation PET Imaging

Further development of pyrazolo[1,5-a]pyrimidines for binding the translocator protein 18 kDa (TSPO) supports their use as early biomarkers of neuroinflammatory processes. These compounds, through modifications and labeling with fluorine-18, have shown potential as in vivo PET-radiotracers for neuroinflammation, emphasizing their significance in studying neurodegenerative diseases (Damont et al., 2015).

Mécanisme D'action

Target of Action

The primary target of N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is the insect ryanodine receptor . The ryanodine receptor is a type of calcium release channel found in various types of cells, including muscle and neurons. It plays a crucial role in the regulation of intracellular calcium levels .

Mode of Action

This compound interacts with the ryanodine receptor, potentially altering its function .

Biochemical Pathways

The activation of the ryanodine receptor by this compound can lead to an increase in intracellular calcium levels . This can affect various biochemical pathways, particularly those involving calcium signaling. Elevated calcium levels can trigger a variety of cellular responses, including muscle contraction, neurotransmitter release, and cell death .

Result of Action

The activation of the ryanodine receptor by this compound can lead to various molecular and cellular effects. For example, in insects, it can cause paralysis and death due to uncontrolled muscle contraction .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2S/c1-2-29-17-9-5-15(6-10-17)26-19(28)12-30-21-18-11-25-27(20(18)23-13-24-21)16-7-3-14(22)4-8-16/h3-11,13H,2,12H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSPQUWTGMJZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-3-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2538228.png)

![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)

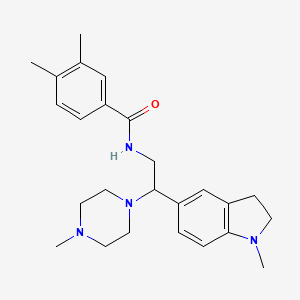

![(E)-methyl 2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2538237.png)

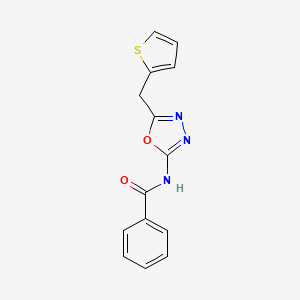

![N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2538240.png)

![N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2538243.png)

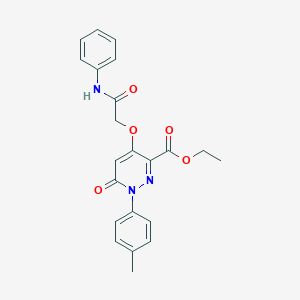

![N-(3-fluoro-4-methylphenyl)-N'-(2-pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)urea](/img/structure/B2538245.png)

![4-[4-(Chloromethyl)phenyl]morpholine hydrochloride](/img/structure/B2538250.png)